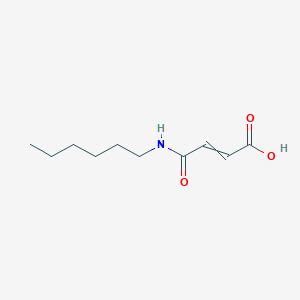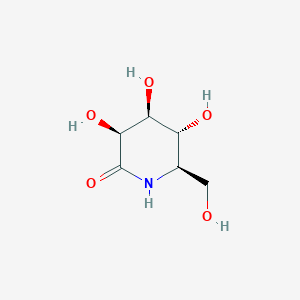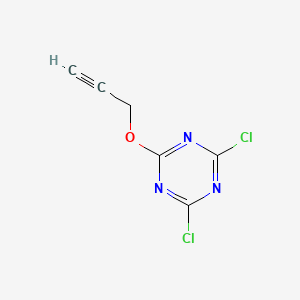
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound features a unique structure that includes an aniline group, two hydroxyl groups, and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and dihydroxybutanoic acid derivatives.
Reaction Conditions: The reaction conditions often include the use of protecting groups to safeguard the hydroxyl groups during the synthesis. Common reagents include strong acids or bases to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which (2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The aniline group can interact with enzymes or receptors, while the hydroxyl and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-isocitric acid: Similar in structure but lacks the aniline group.
(2R,3S)-2-amino-3-hydroxybutyric acid: Similar backbone but contains an amino group instead of an aniline group.
Uniqueness
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
(2R,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8+/m0/s1 |
InChI-Schlüssel |
ZWXNRJCDXZFNLJ-JGVFFNPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)[C@H]([C@H](C(=O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)




![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)

![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
